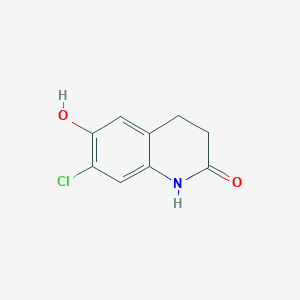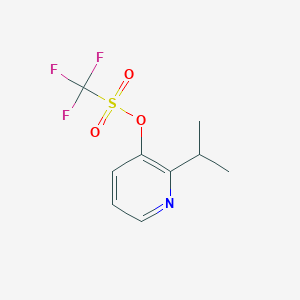
2-Isopropylpyridin-3-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring substituted with an isopropyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-isopropylpyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to control the addition of reagents and the reaction temperature can help in scaling up the production while maintaining product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropylpyridin-3-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate. The reactions are often performed under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyridines, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or heteroaryl compounds formed by the coupling of the pyridine ring with another aromatic or heteroaromatic ring.
Applications De Recherche Scientifique
2-Isopropylpyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Catalysis: It serves as a ligand or a precursor in the development of catalytic systems for various chemical transformations.
Mécanisme D'action
The mechanism by which 2-Isopropylpyridin-3-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the pyridine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropylpyridine: Lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
3-Isopropylpyridin-2-yl trifluoromethanesulfonate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Methylpyridin-3-yl trifluoromethanesulfonate: Similar reactivity but with a methyl group instead of an isopropyl group, affecting steric and electronic properties.
Uniqueness
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is unique due to the presence of both the isopropyl group and the trifluoromethanesulfonate group, which together confer specific reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications.
Propriétés
Formule moléculaire |
C9H10F3NO3S |
|---|---|
Poids moléculaire |
269.24 g/mol |
Nom IUPAC |
(2-propan-2-ylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-6(2)8-7(4-3-5-13-8)16-17(14,15)9(10,11)12/h3-6H,1-2H3 |
Clé InChI |
KVKFFRQRDPBBRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






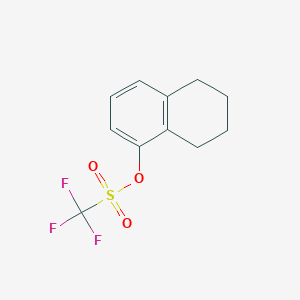
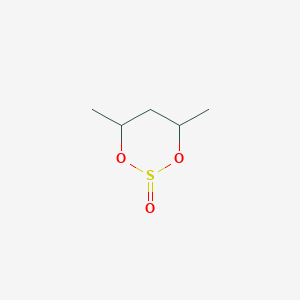
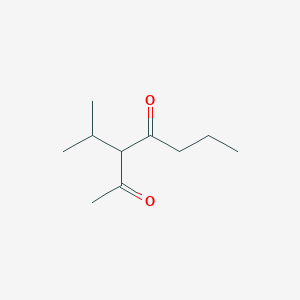

![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![4-[(4-Chlorophenyl)sulfonylmethylsulfonyl]morpholine](/img/structure/B13986480.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)
